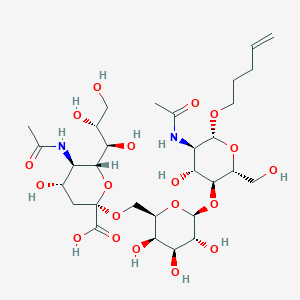![molecular formula C9H16N2O2 B115695 Ethyl 1-amino-5-azaspiro[2.4]heptane-5-carboxylate CAS No. 150543-65-0](/img/structure/B115695.png)
Ethyl 1-amino-5-azaspiro[2.4]heptane-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-amino-5-azaspiro[2.4]heptane-5-carboxylate, also known as AHA, is a synthetic compound that has been found to have potential applications in scientific research. AHA has a unique chemical structure that makes it an interesting target for researchers studying the effects of various compounds on the body. In
作用機序
The mechanism of action of Ethyl 1-amino-5-azaspiro[2.4]heptane-5-carboxylate involves its ability to selectively activate dopamine D2 receptors. When Ethyl 1-amino-5-azaspiro[2.4]heptane-5-carboxylate binds to these receptors, it triggers a cascade of molecular events that ultimately result in changes in neuronal activity and behavior. Ethyl 1-amino-5-azaspiro[2.4]heptane-5-carboxylate has also been shown to have some affinity for serotonin receptors, although its effects on these receptors are not well understood.
生化学的および生理学的効果
Ethyl 1-amino-5-azaspiro[2.4]heptane-5-carboxylate has been shown to have a number of biochemical and physiological effects, particularly in the brain. Ethyl 1-amino-5-azaspiro[2.4]heptane-5-carboxylate has been shown to increase dopamine release in the striatum, which is a brain region involved in reward processing and motor control. Ethyl 1-amino-5-azaspiro[2.4]heptane-5-carboxylate has also been shown to increase locomotor activity in animals, which is consistent with its effects on dopamine signaling.
実験室実験の利点と制限
One advantage of Ethyl 1-amino-5-azaspiro[2.4]heptane-5-carboxylate is its selectivity for dopamine D2 receptors, which makes it a useful tool for studying the effects of dopamine on the brain and behavior. However, Ethyl 1-amino-5-azaspiro[2.4]heptane-5-carboxylate has some limitations for lab experiments. For example, its synthesis method is relatively complex and low-yielding, which can make it difficult to obtain large quantities of the compound for experiments. Additionally, Ethyl 1-amino-5-azaspiro[2.4]heptane-5-carboxylate has some potential toxicity concerns, which can limit its use in certain experimental settings.
将来の方向性
There are several future directions for research on Ethyl 1-amino-5-azaspiro[2.4]heptane-5-carboxylate. One area of interest is the development of new synthesis methods that can improve the yield and scalability of Ethyl 1-amino-5-azaspiro[2.4]heptane-5-carboxylate production. Another area of interest is the study of Ethyl 1-amino-5-azaspiro[2.4]heptane-5-carboxylate's effects on other neurotransmitter systems, such as the serotonin system. Finally, there is interest in investigating the potential therapeutic applications of Ethyl 1-amino-5-azaspiro[2.4]heptane-5-carboxylate, particularly in the treatment of neurological and psychiatric disorders that involve dopamine dysfunction.
Conclusion:
In conclusion, Ethyl 1-amino-5-azaspiro[2.4]heptane-5-carboxylate is a synthetic compound that has potential applications in scientific research, particularly in the field of neuroscience. Ethyl 1-amino-5-azaspiro[2.4]heptane-5-carboxylate's unique chemical structure and selectivity for dopamine D2 receptors make it an interesting target for researchers studying the effects of dopamine on the brain and behavior. Although Ethyl 1-amino-5-azaspiro[2.4]heptane-5-carboxylate has some limitations for lab experiments, there are several future directions for research on this compound that could lead to new insights into brain function and the development of new therapeutic interventions.
合成法
The synthesis of Ethyl 1-amino-5-azaspiro[2.4]heptane-5-carboxylate involves a series of chemical reactions starting with the compound cyclohexanone. The first step involves the conversion of cyclohexanone to 4-hydroxycyclohexanone, which is then reacted with ethyl chloroformate to form ethyl 4-hydroxycyclohexanecarboxylate. This compound is then reacted with ammonia to form the desired product, ethyl 1-amino-5-azaspiro[2.4]heptane-5-carboxylate. The overall yield of this synthesis method is around 30%.
科学的研究の応用
Ethyl 1-amino-5-azaspiro[2.4]heptane-5-carboxylate has been found to have potential applications in scientific research, particularly in the field of neuroscience. Ethyl 1-amino-5-azaspiro[2.4]heptane-5-carboxylate has been shown to act as a selective dopamine D2 receptor agonist, which means it can selectively activate these receptors in the brain. This makes Ethyl 1-amino-5-azaspiro[2.4]heptane-5-carboxylate an interesting target for researchers studying the effects of dopamine on the brain and behavior.
特性
CAS番号 |
150543-65-0 |
|---|---|
製品名 |
Ethyl 1-amino-5-azaspiro[2.4]heptane-5-carboxylate |
分子式 |
C9H16N2O2 |
分子量 |
184.24 g/mol |
IUPAC名 |
ethyl 2-amino-5-azaspiro[2.4]heptane-5-carboxylate |
InChI |
InChI=1S/C9H16N2O2/c1-2-13-8(12)11-4-3-9(6-11)5-7(9)10/h7H,2-6,10H2,1H3 |
InChIキー |
GSDHLCFBXJGHHV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCC2(C1)CC2N |
正規SMILES |
CCOC(=O)N1CCC2(C1)CC2N |
同義語 |
5-Azaspiro[2.4]heptane-5-carboxylic acid, 1-amino-, ethyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




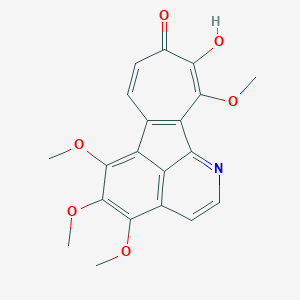
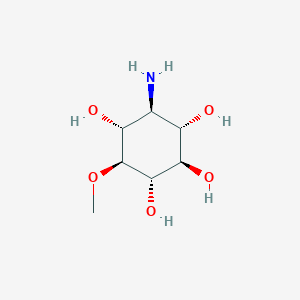




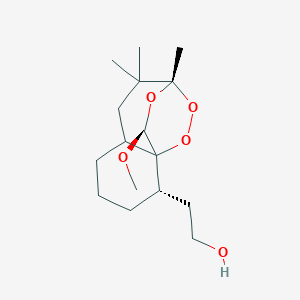


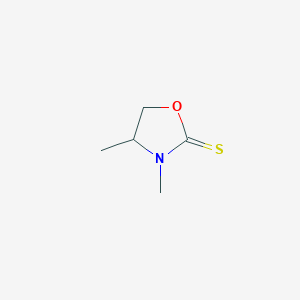
![(3R,6R,9S,12R,15S)-3-(hydroxymethyl)-6-(1H-indol-3-ylmethyl)-9-(2-methylpropyl)-12-propan-2-yl-1,4,7,10,13-pentazabicyclo[13.3.0]octadecane-2,5,8,11,14-pentone](/img/structure/B115638.png)
![1-[1-(2-Chlorophenyl)-2-(dimethylamino)ethyl]cyclohexan-1-ol](/img/structure/B115641.png)
